molecular formula C16H17N B3040626 6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 220327-29-7

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3040626
CAS No.: 220327-29-7
M. Wt: 223.31 g/mol
InChI Key: QRDBGYAEGVDVSF-UHFFFAOYSA-N
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Description

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Mechanism of Action

Target of Action

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-MP-1,2,3,4-THIQ) is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products . THIQ-based compounds, including 6-MP-1,2,3,4-THIQ, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq-based compounds, including 6-mp-1,2,3,4-thiq, can act as antidopaminergic agents . This suggests that 6-MP-1,2,3,4-THIQ may interact with dopamine receptors or other components of dopaminergic pathways, potentially altering neurotransmission and other cellular processes.

Biochemical Pathways

The biochemical pathways affected by 6-MP-1,2,3,4-THIQ are likely to involve dopaminergic neurotransmission, given the compound’s potential antidopaminergic activity . Chronic administration of certain THIQ-based compounds has been associated with changes in striatal dopamine concentration , suggesting that these compounds may affect dopamine synthesis, release, reuptake, or degradation.

Result of Action

The molecular and cellular effects of 6-MP-1,2,3,4-THIQ are likely to be related to its potential antidopaminergic activity . For instance, the compound may alter the function of dopaminergic neurons, potentially affecting behaviors and physiological processes regulated by dopamine.

Action Environment

The action, efficacy, and stability of 6-MP-1,2,3,4-THIQ could be influenced by various environmental factors. For example, the compound’s effects may vary depending on the brain region in which it acts . Additionally, factors such as the duration of intake and associated dietary constituents could influence the elevations of endogenous THIQs’ concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce more

Properties

IUPAC Name

6-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-7-8-15-14(11-12)9-10-17-16(15)13-5-3-2-4-6-13/h2-8,11,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDBGYAEGVDVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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